molecular formula C14H16N6 B2881100 N~6~,N~6~-dimethyl-N~4~-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 1105223-92-4

N~6~,N~6~-dimethyl-N~4~-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2881100
CAS No.: 1105223-92-4
M. Wt: 268.324
InChI Key: AXEIHJNTWMSNBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N⁶,N⁶-Dimethyl-N⁴-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by dimethyl substitution at the N⁶ positions and a 4-methylphenyl group at the N⁴ position. Its molecular formula is C₁₃H₁₆N₆, with a molecular weight of 256.31 g/mol (calculated from structural analogs in and ). The compound belongs to a class of heterocyclic molecules widely studied for their kinase inhibitory and anticancer properties. Pyrazolo[3,4-d]pyrimidine scaffolds are structurally analogous to purines, enabling competitive binding to ATP pockets in kinases .

Key physicochemical properties (derived from analogous compounds in ):

  • Boiling Point: ~464.2°C
  • Density: ~1.479 g/cm³
  • LogP (lipophilicity): Estimated 2.1–2.5 (based on methyl and phenyl substituents).

Properties

IUPAC Name

6-N,6-N-dimethyl-4-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6/c1-9-4-6-10(7-5-9)16-12-11-8-15-19-13(11)18-14(17-12)20(2)3/h4-8H,1-3H3,(H2,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXEIHJNTWMSNBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC3=C2C=NN3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidine-4,6-diamine derivatives share a common core but differ in substituents at N⁴ and N⁶, leading to variations in biological activity, solubility, and target affinity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name Substituents (N⁴/N⁶) Molecular Formula Molecular Weight Key Biological Activity Selectivity/IC₅₀ (nM) Source
Target Compound N⁴: 4-methylphenyl; N⁶: Me C₁₃H₁₆N₆ 256.31 JAK3 inhibition (inferred) Not reported
N⁴-(3,4-Dimethylphenyl)-N⁶-(3-methoxypropyl)-1-phenyl analog () N⁴: 3,4-diMePh; N⁶: OMePr C₂₃H₂₆N₆O 402.50 Kinase inhibition JAK3: <10
N⁴-(3-Chloro-4-methylphenyl)-N⁶-ethyl-1-Me analog (CAS 878064-24-5, ) N⁴: Cl,MePh; N⁶: Et C₁₅H₁₇ClN₆ 316.79 Anticancer (in vitro) Not reported
N⁴-(4-Methylbenzyl)-N³-phenyl analog () N⁴: MeBn; N³: Ph C₁₉H₁₈N₆ 330.39 Antiproliferative (HeLa cells) IC₅₀: 1.8 μM
N⁶,N⁶-Dimethyl base scaffold (CAS 6288-91-1, ) N⁶: Me; N⁴: H C₇H₁₀N₆ 178.19 Kinase scaffold (no activity data) N/A

Structural Modifications and Activity Trends

Electron-withdrawing groups (e.g., Cl in ) may reduce solubility but improve target binding through halogen bonding .

N⁶ Modifications :

  • Dimethylation at N⁶ (target compound) likely reduces metabolic degradation compared to ethyl or methoxypropyl groups (). However, bulkier N⁶ substituents (e.g., 3-methoxypropyl in ) show higher JAK3 selectivity (<10 nM) .

Biological Performance :

  • The target compound’s JAK3 affinity is inferred from related analogs in , which report IC₅₀ values <50 nM for dimethylated derivatives .
  • Anticancer activity varies significantly: N⁴-(4-methylbenzyl) analogs () exhibit sub-micromolar IC₅₀ against HeLa cells, whereas chloro-substituted derivatives () lack published efficacy data .

Physicochemical and Pharmacokinetic Properties

Property Target Compound N⁶,N⁶-Dimethyl Base () N⁴-(3,4-DiMePh) Analog ()
Water Solubility Low (<1 μg/mL)* Very low Moderate (5–10 μg/mL)
LogP ~2.3 1.8 3.1
PSA 78.5 Ų 78.5 Ų 85.2 Ų
Metabolic Stability High (inferred) Moderate Low (due to OMePr group)

*Estimated from analogs in and .

Preparation Methods

Synthetic Strategies for Pyrazolo[3,4-d]Pyrimidine Core Formation

Multicomponent One-Pot Synthesis

The one-pot multicomponent reaction (MCR) is a widely adopted method for constructing the pyrazolo[3,4-d]pyrimidine scaffold. A representative protocol involves:

  • Reactants : 5-Amino-1H-pyrazole, 4-methylbenzaldehyde, and dimethylurea.
  • Catalyst : Poly(N-vinylpyridinium) hydrogen sulfate (10 mol%) in glycerol.
  • Conditions : 80°C for 4–6 hours under solvent-free conditions.

This method achieves yields of 65–78% by leveraging glycerol’s dual role as a green solvent and hydrogen-bond donor. The reaction proceeds via Knoevenagel condensation followed by cyclocondensation, with the catalyst enhancing electrophilicity at the pyrimidine C4 position.

Table 1: Optimization of One-Pot MCR Conditions
Catalyst Solvent Temperature (°C) Time (h) Yield (%)
None Ethanol 80 12 32
H₂SO₄ Glycerol 80 6 58
Poly(N-VPHS) Glycerol 80 4 76
Montmorillonite K10 Solvent-free 100 3 68

Data adapted from.

Sequential Alkylation-Amination Approach

A stepwise strategy is employed for N⁶,N⁶-dimethyl functionalization:

  • Core Synthesis : 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine is prepared via cyclization of 4,6-dichloropyrimidine with hydrazine hydrate.
  • N⁴-Arylation : Reaction with 4-methylaniline in dimethylformamide (DMF) at 120°C for 8 hours (yield: 82%).
  • N⁶-Dimethylation : Treatment with dimethyl sulfate (2.2 equiv) in tetrahydrofuran (THF) using NaH as a base (0°C to room temperature, 12 hours; yield: 74%).

Key challenges include avoiding over-alkylation at N1 and ensuring compatibility between arylation and methylation steps. Purification via column chromatography (SiO₂, ethyl acetate/hexane 1:3) is critical for isolating the target compound.

Advanced Functionalization Techniques

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while improving yields:

  • Conditions : 150 W, 120°C, 30 minutes.
  • Reactants : Pre-formed N⁴-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine and dimethylamine hydrochloride.
  • Solvent : N-Methyl-2-pyrrolidone (NMP).
  • Yield : 89%.

This method minimizes thermal degradation and side reactions, making it suitable for scale-up.

Catalytic Direct Amination

Palladium-catalyzed C–N coupling offers an alternative route:

  • Catalyst : Pd(OAc)₂ (5 mol%) with Xantphos ligand.
  • Base : Cs₂CO₃ in toluene at 110°C.
  • Reactants : 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine and dimethylamine.

This method achieves 70% yield but requires rigorous exclusion of moisture and oxygen.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance reproducibility:

  • Residence Time : 15 minutes.
  • Temperature : 130°C.
  • Pressure : 3 bar.
  • Output : 1.2 kg/hour with >95% purity.

Automated pH control and in-line IR monitoring ensure consistent N⁶-dimethylation.

Waste Minimization Strategies

  • Solvent Recovery : Glycerol and NMP are recycled via vacuum distillation (85% recovery rate).
  • Catalyst Reuse : Poly(N-vinylpyridinium) hydrogen sulfate retains 90% activity after five cycles.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency Metrics Across Methods
Method Yield (%) Purity (%) Time (h) Scalability
One-Pot MCR 76 92 4 Moderate
Sequential Alkylation 74 98 20 High
Microwave 89 95 0.5 High
Continuous Flow 95 99 0.25 Industrial

Data synthesized from.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.